3-Methyl-D3-pyridine
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Overview
Description
3-Methyl-D3-pyridine is a deuterated form of 3-methylpyridine, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is a colorless liquid with a strong odor and is classified as a weak base. It is one of the three positional isomers of methylpyridine, which are used as precursors to various pyridine derivatives in the pharmaceutical and agricultural industries .
Mechanism of Action
Target of Action
3-Methylpyridine, also known as 3-picoline, is an organic compound that interacts with several targets in the human body. The primary targets of 3-Methylpyridine are Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of collagen in normal physiological processes, such as tissue remodeling, and disease processes, such as arthritis .
Mode of Action
It is known that the presence of the pyridine ring in the structure of 3-methylpyridine defines its reactivity . The interaction of 3-Methylpyridine with its targets may result in changes in the activity of these enzymes, potentially influencing the breakdown of collagen .
Biochemical Pathways
3-Methylpyridine is involved in several biochemical pathways. It is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . For instance, it is used in the synthesis of chlorpyrifos, an organophosphate pesticide . The conversion involves the ammoxidation of 3-methylpyridine .
Result of Action
The molecular and cellular effects of 3-Methylpyridine’s action are largely dependent on its interaction with its targets. By interacting with enzymes like Collagenase 3 and Stromelysin-1, 3-Methylpyridine may influence the breakdown of collagen, potentially affecting tissue remodeling and disease processes .
Biochemical Analysis
Cellular Effects
It is known that pyridine derivatives can have significant clinical diversity, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer properties
Molecular Mechanism
It is known that pyridine derivatives can interact with various biomolecules and can influence enzyme activity and gene expression
Dosage Effects in Animal Models
It is known that pyrimidine metabolism, which includes pyridine derivatives, can be targeted for cancer treatment
Metabolic Pathways
3-Methyl-D3-pyridine is likely involved in pyrimidine metabolism, as pyridine is a precursor for synthesizing target pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-D3-pyridine can be synthesized through several methods. One common method involves the reaction of acrolein with ammonia over an oxide-based heterogeneous catalyst. This reaction is multistep and culminates in cyclization . Another method involves the dehydrogenation of 3-methylpiperidine, which is derived from the hydrogenation of 2-methylglutaronitrile .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of acrolein with ammonia. The ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst. This process also produces substantial amounts of pyridine, which arises by demethylation of 3-methylpyridine .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-D3-pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidant for converting this compound to nicotinic acid.
Substitution: Various reagents can be used for substitution reactions, including halogens and organometallic reagents.
Major Products Formed
Nicotinic Acid: Formed through the oxidation of this compound.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
3-Methyl-D3-pyridine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various pyridine derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: The non-deuterated form of 3-Methyl-D3-pyridine.
Pyridine: The parent compound of this compound.
Pyridinium Salts: Structurally similar compounds with various applications in chemistry and biology.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. This isotopic substitution can lead to differences in reaction rates and metabolic stability compared to its non-deuterated counterpart .
Properties
IUPAC Name |
3-(trideuteriomethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQTTZVARXURQS-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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